

4,4'-Dimethoxybenzhydrylamine molecular weight and formula

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Compound of Interest

Compound Name: 4,4'-Dimethoxybenzhydrylamine

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Technical Guide: 4,4'Dimethoxybenzhydrylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, a detailed experimental protocol for its synthesis, and an analytical method for the purity assessment of **4,4'-Dimethoxybenzhydrylamine**. This compound, a key structural motif in medicinal chemistry, serves as a valuable building block in the development of novel therapeutic agents.

Core Compound Data

A summary of the key quantitative and qualitative data for **4,4'-Dimethoxybenzhydrylamine** is presented below.



Property	Value	Reference(s)
Molecular Formula	C15H17NO2	[1][2][3]
Molecular Weight	243.31 g/mol	[2][3][4]
CAS Number	19293-62-0	[1][2][3]
Physical State	White to almost white solid/powder	[1][2]
Melting Point	62 °C	[2]
Purity	≥98% (as determined by HPLC)	[2]
Synonym	1,1-Bis(4- methoxyphenyl)methanamine	[3]
Storage Conditions	Air sensitive; store under an inert atmosphere at room temperature.	[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of **4,4'-Dimethoxybenzhydrylamine**.

Synthesis via Reduction of an Oxime Intermediate

This protocol details a two-step synthesis process starting from 4,4'-dimethoxybenzophenone, proceeding through an oxime intermediate, which is then reduced to the target primary amine.

Step 1: Synthesis of 4,4'-Dimethoxybenzophenone Oxime

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in 100 mL of ethanol.
- Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents).



- Reaction Progression: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, allow the reaction mixture to cool to room temperature.
 Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is the oxime intermediate.

Step 2: Reduction of the Oxime to 4,4'-Dimethoxybenzhydrylamine

- Reaction Setup: To the flask containing the crude 4,4'-dimethoxybenzophenone oxime, add
 150 mL of ethanol.
- Addition of Reducing Agent: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O) (3 equivalents) portion-wise.
- Reaction Progression: Heat the mixture to reflux for approximately 30-60 minutes. Monitor the reaction completion via TLC.
- Isolation and Purification:
 - Once the reaction is complete, concentrate the solvent under reduced pressure.
 - To the residue, add a 2N sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12) to liberate the free amine.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
 - Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude 4,4'-Dimethoxybenzhydrylamine.
- Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Analytical Protocol: Purity Assessment by HPLC



The purity of the synthesized **4,4'-Dimethoxybenzhydrylamine** can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

- Sample Preparation:
 - Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL.
 - $\circ\,$ From the stock solution, prepare a working solution of 10 $\mu g/mL$ by diluting with the mobile phase.
 - Filter the working solution through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
 - Gradient Program: Start with 30% acetonitrile, increasing to 90% over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 225 nm.
 - Injection Volume: 10 μL.
- Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

Visualized Workflow

The following diagrams illustrate the logical flow of the synthesis and analytical procedures.

Caption: Synthetic workflow for **4,4'-Dimethoxybenzhydrylamine**.



Caption: Analytical workflow for purity assessment.

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